molecular formula C15H24BrNO B13772084 4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide CAS No. 7512-11-0

4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide

Cat. No.: B13772084
CAS No.: 7512-11-0
M. Wt: 314.26 g/mol
InChI Key: NLYPYXZOHLKWNJ-UHFFFAOYSA-M
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Description

4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide is a quaternary ammonium compound with a unique azepane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide typically involves the quaternization of 4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepane with methyl bromide. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the azepane ring attacks the methyl group of methyl bromide, leading to the formation of the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide.

    Reduction: 4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepane.

    Substitution: 4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium chloride.

Scientific Research Applications

4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.

    Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.

    Industry: Utilized in the formulation of disinfectants and sanitizers.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This compound can also interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant and antiseptic.

    Cetyltrimethylammonium bromide (CTAB): Used in molecular biology for the extraction of DNA.

    Tetrabutylammonium bromide (TBAB): Commonly used as a phase transfer catalyst.

Uniqueness

4-(Hydroxymethyl)-1,1-dimethyl-4-phenylazepan-1-ium bromide is unique due to its azepane ring structure, which imparts specific chemical and biological properties. Its hydroxymethyl group allows for further functionalization, making it a versatile compound for various applications.

Properties

CAS No.

7512-11-0

Molecular Formula

C15H24BrNO

Molecular Weight

314.26 g/mol

IUPAC Name

(1,1-dimethyl-4-phenylazepan-1-ium-4-yl)methanol;bromide

InChI

InChI=1S/C15H24NO.BrH/c1-16(2)11-6-9-15(13-17,10-12-16)14-7-4-3-5-8-14;/h3-5,7-8,17H,6,9-13H2,1-2H3;1H/q+1;/p-1

InChI Key

NLYPYXZOHLKWNJ-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCC(CC1)(CO)C2=CC=CC=C2)C.[Br-]

Origin of Product

United States

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